molecular formula C11H15NO2 B14854634 5-Tert-butyl-2-hydroxybenzamide

5-Tert-butyl-2-hydroxybenzamide

Cat. No.: B14854634
M. Wt: 193.24 g/mol
InChI Key: UHZBFQAMDOUBOI-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position and a bulky tert-butyl substituent at the 5-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of derivatives with diverse biological activities.

Additionally, its structural analogs have shown antibacterial properties, particularly against biofilm formations, highlighting its versatility in drug discovery .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-tert-butyl-2-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(13)8(6-7)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

UHZBFQAMDOUBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxybenzamide typically involves the reaction of 5-tert-butyl-2-hydroxybenzoic acid with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 5-Tert-butyl-2-hydroxybenzamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

5-Tert-butyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide ()

  • Substituents : 3,5-dibromo, 2-hydroxy, benzo[d]thiazole-thioether side chain.
  • Bioactivity : Potent antibacterial activity against planktonic and biofilm bacteria due to the hydroxyl group’s hydrogen-bonding capacity and the thiazole moiety’s electron-withdrawing effects.

N-(4-(Aminomethyl)phenyl)-5-tert-butyl-2-hydroxybenzamide hydrochloride (Compound 28, )

  • Substituents: 5-tert-butyl, 2-hydroxy, aminomethylphenyl side chain (hydrochloride salt).
  • Bioactivity : Promotes oligodendrocyte growth via KLK6 inhibition. The hydrochloride salt improves aqueous solubility, enhancing bioavailability.
  • Key Difference: The aminomethyl group introduces a positively charged moiety under physiological conditions, facilitating interactions with negatively charged enzyme active sites .

4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide ()

  • Substituents : 4-tert-butyl, thiadiazole ring with 4-fluorobenzyl group.
  • Bioactivity: Unknown specific activity, but the thiadiazole ring is associated with antimicrobial and anticancer properties in related compounds.

Physicochemical and Structural Comparison

Compound Name Substituents LogP (Predicted) Solubility Key Bioactivity Reference
5-Tert-butyl-2-hydroxybenzamide 5-tert-butyl, 2-hydroxy ~3.2 Moderate (HCl salt enhances) KLK6 inhibition, Antibacterial
3,5-Dibromo-2-methoxybenzamide analog () 3,5-dibromo, 2-methoxy ~2.8 Low (non-ionic) Antibacterial
4-tert-butyl-thiadiazole derivative () 4-tert-butyl, thiadiazole-fluorobenzyl ~4.1 Poor Potential antimicrobial
  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in 5-tert-butyl-2-hydroxybenzamide enables hydrogen bonding and salt formation (e.g., hydrochloride in Compound 28), improving solubility and target interaction compared to methoxy analogs, which are metabolically more stable but less polar .
  • tert-Butyl vs.

Q & A

Q. What are the common synthetic routes for 5-Tert-butyl-2-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via amidation of 5-tert-butyl-2-hydroxybenzoic acid. A reported method involves coupling the acid with amines using carbodiimide-based reagents (e.g., EDC or DCC) under nitrogen atmosphere to minimize oxidation of the phenolic hydroxyl group . Reaction optimization often includes adjusting solvent polarity (e.g., THF or DCM) and temperature (room temperature to 80°C). For example, highlights the use of anhydrous conditions and nitrogen protection to achieve yields >70% . Conflicting yields in literature may arise from variations in purification techniques (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic techniques are most reliable for characterizing 5-Tert-butyl-2-hydroxybenzamide?

  • Methodological Answer :
  • NMR : ¹H NMR confirms the tert-butyl group (singlet at δ 1.3–1.4 ppm) and phenolic -OH (broad peak at δ 9–11 ppm). Discrepancies in hydroxyl proton signals may arise from solvent choice (e.g., DMSO-d6 vs. CDCl3) .
  • HPLC : Purity analysis (>95%) is critical, as residual solvents or unreacted starting materials can skew bioactivity results .
  • FTIR : Stretching vibrations for amide C=O (1640–1680 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How can conflicting data on the antioxidant activity of 5-Tert-butyl-2-hydroxybenzamide derivatives be resolved?

  • Methodological Answer : Structural analogs with additional hydroxyl groups (e.g., 5-Tert-butyl-2,3-dihydroxybenzaldehyde) show enhanced antioxidant capacity due to increased radical scavenging sites . Contradictions in activity data may stem from assay choice (e.g., DPPH vs. ORAC assays) or solvent effects on solubility. For instance, recommends using polar aprotic solvents (e.g., DMSO) for consistent in vitro results. Cross-validation with computational models (e.g., DFT calculations for bond dissociation energy) is advised to clarify mechanistic contributions .

Q. What experimental design strategies are effective for optimizing reaction conditions in benzamide synthesis?

  • Methodological Answer : Factorial design (e.g., 2³ design) can systematically test variables like temperature, solvent ratio, and catalyst loading. For example, suggests using a pre-experimental screening to identify critical factors (e.g., solvent polarity significantly impacts tert-butyl group stability) . Post-hoc ANOVA analysis helps prioritize variables for scale-up. highlights AI-driven platforms (e.g., COMSOL Multiphysics) for simulating reaction kinetics and predicting optimal conditions .

Q. How does the N-alkyl substituent influence the bioactivity of 5-Tert-butyl-2-hydroxybenzamide derivatives?

  • Methodological Answer : Substituents like tert-butyl or hexyl groups modulate lipophilicity and membrane permeability. demonstrates that N-tert-butyl analogs exhibit higher antimicrobial activity compared to N-hexyl derivatives, likely due to steric effects enhancing target binding . Bioactivity assays should include controls for cytotoxicity (e.g., MTT assays) and use standardized bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .

Q. What computational tools are suitable for predicting the reactivity of 5-Tert-butyl-2-hydroxybenzamide in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the amide and phenolic moieties, identifying reactive sites for electrophilic substitution. emphasizes integrating experimental data with machine learning (ML) algorithms to predict reaction outcomes, such as using Gaussian or NWChem for transition-state analysis .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in 5-Tert-butyl-2-hydroxybenzamide synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Track critical quality attributes (CQAs) like purity (>95% via HPLC) and residual solvents (e.g., <0.1% THF) .
  • Use statistical process control (SPC) charts to monitor yield consistency. recommends referencing CRDC guidelines for chemical engineering design to standardize protocols .

Q. What are best practices for validating bioactivity data in conflicting studies?

  • Methodological Answer :
  • Replicate experiments under identical conditions (e.g., pH, temperature, and cell line passage number).
  • Use orthogonal assays (e.g., fluorescence-based and colorimetric methods) to confirm results. advocates for comparing data against positive controls (e.g., known GroEL/ES inhibitors) to contextualize efficacy .

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